![molecular formula C10H11ClN2OS B448851 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide CAS No. 549520-00-5](/img/structure/B448851.png)
2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
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Description
2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a chemical compound used for proteomics research . It has a molecular formula of C10H11ClN2OS and a molecular weight of 242.73 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is based on a thiophene nucleus . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Comprehensive Analysis of 2-Chloro-N-(3-Cyano-4-Ethyl-5-Methylthiophen-2-Yl)Acetamide Applications
The compound 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a versatile molecule with potential applications in various fields of scientific research. Below is a detailed analysis of its unique applications across different scientific domains.
Synthesis of Heterocyclic Compounds
Cyanoacetamide derivatives: are pivotal in the synthesis of heterocyclic compounds due to their reactive carbonyl and cyano groups. These functionalities facilitate condensation and substitution reactions, leading to the formation of diverse heterocyclic frameworks . The compound can act as a precursor for synthesizing novel heterocycles, which are fundamental in medicinal chemistry.
Biological Activity Studies
The structural motif of cyanoacetamide is known for its biological activity. Research indicates that derivatives of cyanoacetamide exhibit a range of biological properties, making them valuable for biochemical studies . The compound can be used to develop new chemotherapeutic agents, with its diverse biological activities warranting further investigation.
Development of Chemotherapeutic Agents
Given its potential biological activities, 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide could be used in the design and development of new chemotherapeutic drugs. Its ability to form various organic heterocycles can lead to the discovery of compounds with enhanced efficacy and reduced toxicity .
properties
IUPAC Name |
2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2OS/c1-3-7-6(2)15-10(8(7)5-12)13-9(14)4-11/h3-4H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIRSEAMVGSMOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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